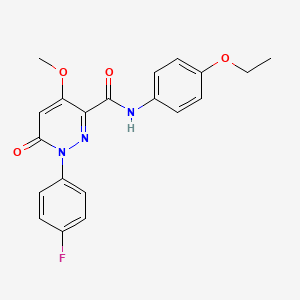

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción

Historical Evolution of Pyridazine-Based Heterocycles

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms ($$C4H4N_2$$), was first synthesized in 1886 by Emil Fischer during his investigations into the Fischer indole synthesis. The scaffold’s unique electronic structure—derived from its 1,2-diazine configuration—confers distinct physicochemical properties, including dipole moments and hydrogen-bonding capabilities, which have made it a valuable template in medicinal chemistry. Early applications focused on agrochemicals such as the herbicide credazine , but the 20th century saw pyridazine derivatives emerge as key components in cardiovascular drugs (e.g., hydralazine ) and central nervous system agents (e.g., minaprine ).

The synthesis of pyridazine derivatives traditionally involves condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines, as demonstrated in the formation of pyridazin-3-one derivatives via maleic hydrazide intermediates. Recent advances, such as the use of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride, have expanded access to functionalized pyridazinones with high regioselectivity.

Privileged Structures in Medicinal Chemistry: The Dihydropyridazine Scaffold

Privileged structures—molecular scaffolds capable of interacting with multiple biological targets—have revolutionized drug discovery. The 1,4-dihydropyridine (1,4-DHP) scaffold, for example, underpins calcium channel blockers like nifedipine and exhibits activity at potassium channels, G-protein-coupled receptors, and enzymes. Similarly, the dihydropyridazine scaffold, characterized by a partially saturated pyridazine ring, has emerged as a versatile pharmacophore.

The dihydropyridazine core combines electron-rich aromatic regions with hydrogen-bonding sites, enabling interactions with diverse targets. For instance, 6-oxo-1,6-dihydropyridazine-3-carboxamides have demonstrated anti-inflammatory and antitumor activities by modulating kinases and cytokine receptors. Substituents at positions 1, 3, 4, and 6 fine-tune potency and selectivity:

Research Significance of N-(4-Ethoxyphenyl)-1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide

This compound (Figure 1) represents a strategic hybridization of structural motifs from privileged scaffolds:

- 1-(4-Fluorophenyl) : Enhances target affinity through aromatic stacking and fluorophilic interactions.

- 4-Methoxy : Modulates electronic effects and steric bulk.

- N-(4-Ethoxyphenyl) carboxamide : Introduces hydrogen-bonding capacity and metabolic resistance via ethoxy substitution.

Recent studies highlight its potential as a multitarget agent. For example, analogous 6-oxo-1,6-dihydropyridazine-3-carboxamides have shown inhibitory activity against pro-inflammatory cytokines (e.g., TNF-α) and kinases (e.g., JAK3). The ethoxy group may further improve blood-brain barrier penetration, suggesting applications in neurodegenerative diseases.

Current Research Landscape and Knowledge Gaps

While dihydropyridazines are well-studied, gaps persist in understanding N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide :

- Synthetic Optimization : Current routes rely on Suzuki-Miyaura couplings and condensations, but yields for ethoxy-substituted derivatives remain suboptimal.

- Target Identification : Preliminary data suggest kinase inhibition, but exact targets (e.g., MAPK vs. PI3K) are unconfirmed.

- Structure-Activity Relationships (SAR) : The impact of 4-ethoxy versus 4-methoxy groups on bioavailability is unclear.

Table 1 : Key Synthetic Routes for 6-Oxo-1,6-Dihydropyridazine-3-Carboxamides

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Condensation | 3-Oxo-2-arylhydrazonopropanals | 85–92 | |

| Suzuki-Miyaura Arylation | 4-Chloropyridazinones | 65–78 | |

| Amidation | Carboxylic acids + amines | 70–88 |

Future research should prioritize crystallographic studies to elucidate binding modes and computational modeling to predict off-target effects. Additionally, exploring prodrug strategies for the 6-oxo group could address solubility limitations.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-3-28-16-10-6-14(7-11-16)22-20(26)19-17(27-2)12-18(25)24(23-19)15-8-4-13(21)5-9-15/h4-12H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJHVCFIAQVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

Condensation Reactions: Initial steps may involve the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with appropriate reagents to form the dihydropyridazine ring.

Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Análisis De Reacciones Químicas

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular functions.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs share the pyridazine-carboxamide backbone but differ in substituents. Below is a comparative analysis based on the available evidence and analogous literature:

Table 1: Structural and Functional Comparison

Note: Molecular formula for the target compound is inferred as C₂₁H₂₀FN₃O₄ based on substituents but requires experimental confirmation.

Key Differences and Implications:

Substituent Effects: The 4-ethoxyphenyl group in the target compound introduces higher lipophilicity compared to the 4-methoxyphenyl group in the analog . Ethoxy’s longer alkyl chain may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Potential: Fluorine and methoxy groups are common in kinase inhibitors (e.g., imatinib derivatives), suggesting the target compound may exhibit enhanced inhibitory activity compared to the non-fluorinated analog . The absence of reported bioactivity for the analog highlights the critical role of fluorophenyl and ethoxy groups in modulating target engagement.

Physicochemical Properties :

- The analog has a lower LogP (2.1), indicating better solubility but reduced cell permeability. The target compound’s estimated LogP (~3.5) aligns with orally bioavailable drugs but may require formulation optimization.

Research Findings and Limitations

- Synthetic Accessibility : The analog is commercially available (CAS 749894-70-0), but the target compound’s synthesis would require introducing fluorine and ethoxy groups, increasing synthetic complexity.

- Data Gaps: No experimental data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, limiting direct comparisons. Theoretical predictions rely on substituent trends observed in related pyridazines.

Actividad Biológica

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is with a molecular weight of 365.4 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities, and a carboxamide functional group that enhances its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study showed that derivatives of pyridazine compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways.

Antimicrobial Activity

In terms of antimicrobial properties, N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has demonstrated activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 24 |

Case Studies

- Case Study on Anticancer Activity : A recent study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.

- Case Study on Anti-inflammatory Effects : Another investigation in Journal of Inflammation reported that this compound reduced inflammation markers in a murine model of arthritis, highlighting its potential for therapeutic application in inflammatory diseases.

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrolysis. For example, analogous pyridazine derivatives are synthesized via a two-step process: (1) substitution of halogenated intermediates with ethoxyphenyl or fluorophenyl groups under reflux conditions (e.g., DMF, 80°C), and (2) hydrolysis of ester intermediates to yield the carboxamide moiety. Reaction optimization includes controlling temperature, solvent polarity, and catalyst selection to minimize by-products. Purification is achieved via column chromatography or recrystallization, followed by structural confirmation using ¹H/¹⁹F NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- ¹H/¹⁹F NMR Spectroscopy : Resolves aromatic protons (4-ethoxyphenyl, 4-fluorophenyl) and confirms substitution patterns. For example, ¹⁹F NMR detects fluorine environments (e.g., para-substitution on the phenyl ring) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns (e.g., Chromolith®) with mobile phases like acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites of target proteins (e.g., kinases, enzymes with pyridazine-binding domains). Focus on hydrogen bonding (carboxamide group) and hydrophobic interactions (fluorophenyl/ethoxyphenyl groups).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) in explicit solvent models (e.g., TIP3P water). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in bioactivity data across in vitro assays?

- Methodological Answer :

- Orthogonal Assays : Cross-validate using fluorometric (e.g., fluorescence polarization) and radiometric (e.g., ³²P-ATP incorporation) assays for enzyme inhibition.

- Compound Stability Testing : Monitor degradation via HPLC under assay conditions (pH, temperature) to rule out false negatives .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies on the pyridazine core?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxy/methoxy groups (e.g., replacing ethoxy with cyclopropoxy) to assess steric/electronic effects.

- Biological Testing : Screen analogs in dose-response assays (e.g., 10 nM–100 µM) against target enzymes or cell lines. Use ANOVA to identify statistically significant activity trends.

- 3D-QSAR Modeling : Generate contour maps (e.g., CoMFA/CoMSIA) to correlate substituent properties (logP, molar refractivity) with bioactivity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (nonpolar). Use dynamic light scattering (DLS) to detect aggregation.

- pH-Dependent Solubility : Perform titrations (pH 2–12) to identify ionizable groups (e.g., carboxamide pKa). Reference Pharmacopeial standards for buffer preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.